molecular formula C8H6ClIN2 B1489882 6-chloro-3-iodo-1-methyl-1H-indazole CAS No. 1260656-83-4

6-chloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1489882
CAS No.: 1260656-83-4
M. Wt: 292.5 g/mol
InChI Key: WZWBJGPOMSRQQW-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1260656-83-4 . It has a molecular weight of 292.51 and is typically stored at room temperature . It is a powder in physical form .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

Indazoles, including this compound, can be synthesized through various reactions . These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical and Chemical Properties Analysis

This compound is a light yellow to brown powder or crystal . It has a molecular weight of 292.51 and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has led to the synthesis of various derivatives of indazole compounds, including 6-chloro-3-iodo-1-methyl-1H-indazole, for potential biological applications. For example, derivatives of 6-nitro-1H-indazole were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2012).

  • Crystal Structure Analysis : Studies on the crystal structure of similar indazole compounds, like 3-chloro-1-methyl-5-nitro-1H-indazole, have provided insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications (Kouakou et al., 2015).

  • Influence of Substitution : The effect of substituting atoms in the indazole structure has been studied to understand its impact on the supramolecular structure. For instance, replacing a hydrogen atom with a fluorine atom in NH-indazoles, including 3-methyl-1H-indazole, alters their crystal structure and chemical properties (Teichert et al., 2007).

Biological and Pharmacological Applications

  • Antitumor Activities : Certain derivatives of indazole, like 1-halobenzyl-1H-indazole-3-carboxylic acids, have been synthesized and studied for their potential antitumor and antispermatogenic activities (Corsi & Palazzo, 1976).

  • Antileishmanial Candidates : Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates, with significant inhibitory effects on the growth of Leishmania major. Molecular modeling and docking studies have further elucidated their mechanism of action (Abdelahi et al., 2021).

  • Anticancer Drug Design : The design and synthesis of ruthenium anticancer drugs, including derivatives of 6-chloro-1H-indazole, have been explored. These studies focus on tuning redox properties to enhance their efficacy against cancer cells (Reisner et al., 2005).

Mechanism of Action

Target of Action

The primary target of 6-chloro-3-iodo-1-methyl-1H-indazole is the Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, this compound can disrupt the cell cycle and potentially induce cell death .

Mode of Action

This compound interacts with its target, Chk1, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of Chk1, leading to an interruption in the cell cycle and potentially inducing cell death .

Biochemical Pathways

The inhibition of Chk1 by this compound affects the cell cycle regulation pathway. Chk1 is a key player in the DNA damage response pathway, where it halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound disrupts this pathway, potentially leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle. By inhibiting Chk1, the compound interferes with the normal progression of the cell cycle, potentially leading to cell death .

Safety and Hazards

The safety information for 6-chloro-3-iodo-1-methyl-1H-indazole includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 6-chloro-3-iodo-1-methyl-1H-indazole are not mentioned in the search results, the synthesis of indazoles, including this compound, continues to be an area of active research . The development of new synthetic approaches and the exploration of their medicinal applications are potential future directions .

Biochemical Analysis

Biochemical Properties

6-chloro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, leading to the modulation of enzyme activity and subsequent biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . Additionally, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can form hydrogen bonds and other non-covalent interactions with target proteins, resulting in the modulation of their activity. For example, its interaction with phosphoinositide 3-kinase δ leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, its interaction with phosphoinositide 3-kinase δ affects the metabolism of phosphoinositides, which are crucial for cell signaling and membrane dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Its localization within the cell is essential for its ability to modulate specific biochemical pathways and cellular functions.

Properties

IUPAC Name

6-chloro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBJGPOMSRQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-83-4
Record name 6-chloro-3-iodo-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 6-chloro-3-iodo-1H-indazole (167 mg, 0.57 mmol) was dissolved in THF (2 ml) and the solution was cooled to 0° C. Potassium tert-butoxide (90 mg, 0.80 mmol) was added and the reaction mixture was stirred at 0° C. for 1.25 h. Methyl iodide (0.045 ml, 0.72 mmol) was added dropwise then the ice bath was removed and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography over silica gel with EtOAc/Hexanes (gradient 0-5% EtOAc) to afford 110 mg (63%) of 6-chloro-3-iodo-1-methyl-1H-indazole as a yellow solid.
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0.045 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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